6-Bromohept-4-en-2-yne
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Overview
Description
6-Bromohept-4-en-2-yne is an organic compound with the molecular formula C7H9Br. It features both a bromine atom and a triple bond within its structure, making it a versatile molecule in organic synthesis. The compound is also known by its IUPAC name, (4E)-6-Bromo-4-hepten-2-yne .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohept-4-en-2-yne typically involves the bromination of hept-4-en-2-yne. This can be achieved through the addition of bromine (Br2) to the alkyne in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the addition and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromohept-4-en-2-yne can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The triple bond can participate in addition reactions with hydrogen (H2), halogens (X2), and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of hept-4-en-2-yne derivatives.
Addition: Formation of 6-bromoheptane or 6-bromoheptene.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of heptane or heptene.
Scientific Research Applications
6-Bromohept-4-en-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromohept-4-en-2-yne involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the triple bond. The bromine atom can act as a leaving group in substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Chlorohept-4-en-2-yne: Similar structure but with a chlorine atom instead of bromine.
6-Iodohept-4-en-2-yne: Similar structure but with an iodine atom instead of bromine.
Hept-4-en-2-yne: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
6-Bromohept-4-en-2-yne is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The combination of the bromine atom and the triple bond also allows for a wider range of chemical transformations .
Properties
CAS No. |
62117-92-4 |
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Molecular Formula |
C7H9Br |
Molecular Weight |
173.05 g/mol |
IUPAC Name |
6-bromohept-4-en-2-yne |
InChI |
InChI=1S/C7H9Br/c1-3-4-5-6-7(2)8/h5-7H,1-2H3 |
InChI Key |
DIAKOCCVXOUARR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CC(C)Br |
Origin of Product |
United States |
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